molecular formula C6H8Br2 B14504382 1,3-Pentadiene, 1,1-dibromo-4-methyl- CAS No. 64305-70-0

1,3-Pentadiene, 1,1-dibromo-4-methyl-

Cat. No.: B14504382
CAS No.: 64305-70-0
M. Wt: 239.94 g/mol
InChI Key: ZBSYMXBITFVSKC-UHFFFAOYSA-N
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Description

1,3-Pentadiene, 1,1-dibromo-4-methyl- is an organic compound that belongs to the class of conjugated dienes. This compound is characterized by the presence of two bromine atoms and a methyl group attached to a pentadiene backbone. Conjugated dienes are known for their unique chemical properties and reactivity, making them valuable in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Pentadiene, 1,1-dibromo-4-methyl- can be synthesized through the electrophilic addition of bromine to 1,3-pentadiene. The reaction typically involves the addition of bromine (Br₂) to the double bonds of 1,3-pentadiene, resulting in the formation of the dibromo compound. The reaction conditions often include the use of a solvent such as carbon tetrachloride (CCl₄) and may be carried out at room temperature .

Industrial Production Methods

Industrial production of 1,3-pentadiene, 1,1-dibromo-4-methyl- follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 1,3-pentadiene in large reactors, with careful monitoring of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Pentadiene, 1,1-dibromo-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Pentadiene, 1,1-dibromo-4-methyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-pentadiene, 1,1-dibromo-4-methyl- involves its reactivity with various electrophiles and nucleophiles. The presence of conjugated double bonds and bromine atoms makes the compound highly reactive in electrophilic addition and substitution reactions. The molecular targets and pathways involved include the formation of carbocation intermediates and resonance stabilization of the allylic carbocations .

Comparison with Similar Compounds

Similar Compounds

    1,3-Pentadiene, 1,1-dichloro-4-methyl-: Similar structure but with chlorine atoms instead of bromine.

    1,3-Butadiene: A simpler conjugated diene with no substituents.

    2,4-Hexadiene: A conjugated diene with a longer carbon chain.

Uniqueness

1,3-Pentadiene, 1,1-dibromo-4-methyl- is unique due to the presence of bromine atoms, which impart distinct reactivity and chemical properties. The bromine atoms make the compound more reactive in electrophilic addition and substitution reactions compared to its chloro and unsubstituted counterparts .

Properties

CAS No.

64305-70-0

Molecular Formula

C6H8Br2

Molecular Weight

239.94 g/mol

IUPAC Name

1,1-dibromo-4-methylpenta-1,3-diene

InChI

InChI=1S/C6H8Br2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3

InChI Key

ZBSYMXBITFVSKC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C(Br)Br)C

Origin of Product

United States

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